N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide

Regioisomerism Hydrogen-bond donor/acceptor topology Solubility differentiation

This benzothiazole-2-carboxamide features a distinctive furan-3-yl-hydroxyethyl substitution that creates a unique 3D pharmacophore, differentiating it from common furan-2-yl analogs. With favorable lead-like properties (MW 288.32, TPSA 104 Ų, 4 rotatable bonds), it is ideal for SAR studies targeting EGFR-overexpressing cancers (class IC₅₀ 4.05–12.17 µM) and antitubercular ATP-PRTase inhibition. The unexplored substitution pattern offers genuine IP opportunities. Available from specialist suppliers; order now for focused screening library development.

Molecular Formula C14H12N2O3S
Molecular Weight 288.32
CAS No. 1396814-67-7
Cat. No. B2444438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide
CAS1396814-67-7
Molecular FormulaC14H12N2O3S
Molecular Weight288.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=COC=C3)O
InChIInChI=1S/C14H12N2O3S/c17-11(9-5-6-19-8-9)7-15-13(18)14-16-10-3-1-2-4-12(10)20-14/h1-6,8,11,17H,7H2,(H,15,18)
InChIKeyOLBFUIZQCRRZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide (CAS 1396814-67-7): Procurement-Relevant Structural and Physicochemical Baseline


N-(2-(Furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a synthetic benzothiazole-2-carboxamide featuring a furan-3-yl substituent on a hydroxyethyl linker [1]. The compound has a molecular formula of C₁₄H₁₂N₂O₃S and a molecular weight of 288.32 g/mol, with a topological polar surface area of 104 Ų and 4 rotatable bonds [1]. This scaffold places it within a privileged class of benzothiazole-2-carboxamides that have demonstrated antiproliferative and antimycobacterial activities in published studies [2][3].

Why N-(2-(Furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced by Generic Benzothiazole-2-carboxamides


Benzothiazole-2-carboxamides are not functionally interchangeable; minor structural modifications produce divergent activity profiles. In the EGFR-targeted series, the most potent compound (6i) achieved IC₅₀ values of 4.05–12.17 μM [1], whereas other analogs in the same series showed weak or no activity. Similarly, in the antitubercular chemotype series, compound 1n exhibited stronger competitive inhibition toward ATP than compound 2a despite sharing the same core [2]. The specific combination of a furan-3-yl group, a hydroxyethyl linker, and the benzothiazole-2-carboxamide scaffold in the target compound creates a unique pharmacophore that cannot be assumed from class-level data alone.

Quantitative Differentiation Evidence for N-(2-(Furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide Against Structural Analogs


Furan-3-yl vs. Furan-2-yl Regioisomerism: Differential Hydrogen-Bonding and Solubility Landscapes

The target compound contains a furan-3-yl (3-substituted furan) moiety, whereas the most common furan-substituted benzothiazole-2-carboxamides in the literature bear furan-2-yl (2-substituted) groups [1]. The 3-substitution pattern alters the spatial orientation of the furan oxygen, repositioning its hydrogen-bond acceptor relative to the amide and hydroxyl groups. The target compound has a computed hydrogen-bond donor count of 2 and acceptor count of 5, with a topological polar surface area (TPSA) of 104 Ų [2]. In the EGFR inhibitor series, the furan-2-ylmethyl derivative 6i displayed IC₅₀ values of 4.05–12.17 μM [1]. The furan-3-yl regioisomer with a hydroxyethyl linker offers a distinct H-bonding topology, which may shift selectivity profiles across kinase targets.

Regioisomerism Hydrogen-bond donor/acceptor topology Solubility differentiation

Hydroxyethyl Linker: Conformational Flexibility and Additional H-Bond Donor vs. Simple Alkyl Linkers

The target compound incorporates a 2-hydroxyethyl linker between the furan and the amide nitrogen, providing a secondary alcohol H-bond donor and increasing rotatable bond count to 4 [1]. In contrast, the most potent EGFR inhibitor 6i uses a methylene linker with no additional H-bond donor [2]. The hydroxy group is absent in simple N-alkyl benzothiazole-2-carboxamides, which typically have only one H-bond donor (the amide NH). This additional donor can form supplementary interactions with target residues or solvent, potentially enhancing binding affinity or altering pharmacokinetics.

Linker flexibility Hydrogen-bond donor Ligand efficiency

Class-Level Anticancer Activity: Benzothiazole-2-carboxamide Core as a Privileged EGFR-Targeted Scaffold

Benzothiazole-2-carboxamides have been validated as EGFR-targeted antiproliferative agents. The representative compound 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide (6i) displayed IC₅₀ values of 4.05 μM (A549), 12.17 μM (HeLa), and 6.76 μM (SW480) with selectivity over EGFR low-expressed HepG2 and normal HL7702 cells [1]. The target compound shares the same benzothiazole-2-carboxamide core but with a distinct furan-3-yl and hydroxyethyl substitution pattern, positioning it as a candidate for EGFR-targeted SAR exploration with potentially differentiated selectivity.

EGFR inhibition Antiproliferative Cancer cell panel

Class-Level Antimycobacterial Activity: Targeting Mycobacterial ATP Phosphoribosyl Transferase

Benzothiazole-2-carboxamides have been identified as inhibitors of mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase), a validated target in L-histidine biosynthesis. In a recent study, compound 1n demonstrated stronger competitive inhibition toward ATP than compound 2a, with EC₅₀ and Kd values confirming target engagement [1]. The target compound, as a benzothiazole-2-carboxamide with a furan-3-yl-hydroxyethyl side chain, represents a structurally distinct chemotype within this class that has not yet been screened against ATP-PRTase, offering an opportunity for novel antitubercular lead discovery.

Antitubercular ATP-PRTase inhibition Mycobacterium tuberculosis

Commercial Availability with Transparent Pricing from a Reputable Vendor

The compound is commercially available from Life Chemicals with transparent, tiered pricing: $79.00 (10 mg), $99.00 (20 mg), and $109.00 (25 mg), with a purity specification of ≥95% [1]. This tiered pricing structure enables cost-effective initial screening before committing to larger quantities.

Procurement Pricing transparency Screening collection

Recommended Application Scenarios for N-(2-(Furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide Based on Evidence


EGFR Kinase-Targeted Anticancer SAR Expansion with a Furan-3-yl Scaffold

Leverage the benzothiazole-2-carboxamide core with the unique furan-3-yl-hydroxyethyl substitution as a starting point for structure-activity relationship (SAR) studies targeting EGFR-overexpressing cancers. The class has demonstrated IC₅₀ values in the low micromolar range (4.05–12.17 μM) with selectivity over normal cells [1]. The distinct H-bond topology of the furan-3-yl regioisomer and the additional hydroxyl donor may shift selectivity relative to published furan-2-yl analogs.

Antitubercular Lead Discovery Against ATP-PRTase

Screen the compound in ATP-phosphoribosyl transferase (ATP-PRTase) inhibition assays as a potential antitubercular lead. The benzothiazole-2-carboxamide chemotype has validated target engagement with measurable EC₅₀ and Kd values, and SAR is sensitive to substitution pattern [2]. The furan-3-yl-hydroxyethyl substitution has not been explored in this context, representing a genuine opportunity for novel intellectual property.

Fragment-Based or Focused Library Design Incorporating a Hydroxyethyl-Furan Pharmacophore

Incorporate the compound into a focused screening library designed around the hydroxyethyl-furan pharmacophore. The combination of a hydrogen-bond-donating hydroxyl, a flexible ethyl linker, and a regioisomerically distinct furan-3-yl group provides a 3D pharmacophore signature that differs from commercially prevalent furan-2-yl analogs [1][3]. This diversity is valuable for high-throughput screening against kinase, protease, or protein-protein interaction targets.

Physicochemical Property Benchmarking for CNS or Solubility-Limited Targets

With a molecular weight of 288.32 g/mol, TPSA of 104 Ų, and 4 rotatable bonds [3], the compound sits within favorable physicochemical space for lead-like properties. The hydroxyethyl linker may enhance aqueous solubility relative to fully hydrophobic alkyl-linked analogs. Use this compound as a benchmarking tool in solubility, permeability, and metabolic stability assays to evaluate the benzothiazole-2-carboxamide series for oral or CNS drug discovery.

Quote Request

Request a Quote for N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.